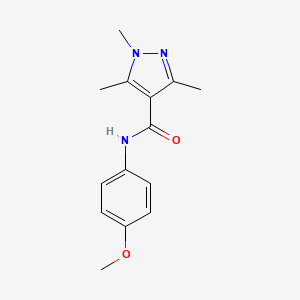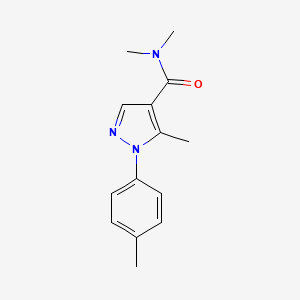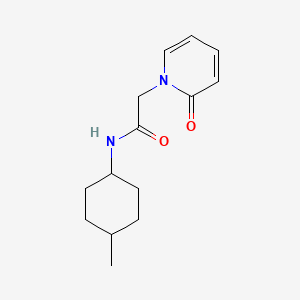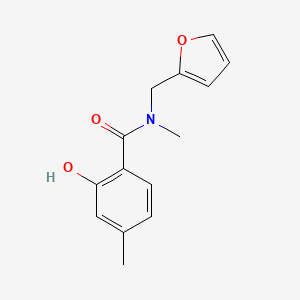![molecular formula C17H18N2O2 B7473762 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse biological activities. DMMPB has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide involves its interaction with the dopamine transporter. 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide binds to the transporter and inhibits the reuptake of dopamine, leading to increased dopamine levels in the brain. This effect is similar to that of cocaine, which also blocks the reuptake of dopamine. However, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to have a lower abuse potential than cocaine, making it a promising candidate for the development of new treatments for cocaine addiction.
Biochemical and Physiological Effects
3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its interaction with the dopamine transporter, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In animal models, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to decrease locomotor activity and produce hypothermia, indicating a sedative effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide for lab experiments is its high purity and availability. 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide can be synthesized in large quantities with high yields, making it a cost-effective compound for research. However, one limitation of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide. One area of interest is the development of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide-based treatments for cocaine addiction. 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to decrease cocaine self-administration in animal models, and further research is needed to determine its potential as a treatment for cocaine addiction in humans. Another area of interest is the investigation of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide's neuroprotective properties. 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to have antioxidant properties and may have potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, further research is needed to understand the full range of biochemical and physiological effects of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide and its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of N-methylmorpholine to yield 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide. The synthesis of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been optimized to produce high yields and purity, making it a readily available compound for scientific research.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to modulate the activity of the dopamine transporter, a protein that plays a critical role in the regulation of dopamine signaling in the brain. In pharmacology, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been investigated for its potential as a treatment for cocaine addiction, as it has been shown to decrease cocaine self-administration in animal models. In medicinal chemistry, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been used as a lead compound for the development of novel dopamine transporter inhibitors.
Propiedades
IUPAC Name |
3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-8-9-13(10-12(11)2)16(20)19-15-7-5-4-6-14(15)17(21)18-3/h4-10H,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLTZWRJPPGNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)


